molecular formula C24H40O3 B024759 Allolithocholic acid CAS No. 2276-94-0

Allolithocholic acid

Cat. No. B024759
CAS RN: 2276-94-0
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-NWFSOSCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like allolithocholic acid often involves complex chemical reactions. A notable method for synthesizing similar compounds is outlined by Iida et al. (1993), who described a new approach for the preparation of related bile acids, allochenodeoxycholic and allocholic acids. This method included steps like oxidation-dehydrogenation and reductive allomerization, highlighting the intricate processes involved in synthesizing such compounds (Iida et al., 1993).

Molecular Structure Analysis

The molecular structure of allolithocholic acid, like other bile acids, is characterized by a steroid backbone. The specific arrangement of atoms and functional groups in allolithocholic acid determines its chemical behavior and biological function. Studies on similar zeolite structures, as discussed by Gounder and Iglesia (2013, 2009), reveal how molecular structures influence the chemical reactivity and catalytic performance of such compounds (Gounder & Iglesia, 2013); (Gounder & Iglesia, 2009).

Chemical Reactions and Properties

Bile acids, including allolithocholic acid, participate in various chemical reactions, primarily in the gastrointestinal system. Their amphipathic nature allows them to emulsify fats, aiding in digestion. The study of similar zeolite catalysts by Luo et al. (2016) provides insights into how the structure of such compounds can influence their reactivity, especially in the presence of different substrates (Luo et al., 2016).

Physical Properties Analysis

The physical properties of allolithocholic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are critical in understanding its behavior in biological systems. The study by Needham et al. (1988) on the physical properties of alkanes through molecular modeling offers a parallel to how the physical properties of complex molecules like allolithocholic acid can be analyzed (Needham et al., 1988).

Chemical Properties Analysis

The chemical properties of allolithocholic acid, including its acidity, reactivity, and stability, are pivotal for its biological role. Barthomeuf (1987) provides a perspective on the acidity dependence in zeolites, which can be analogous to understanding the acid-base behavior of bile acids like allolithocholic acid (Barthomeuf, 1987).

Scientific Research Applications

1. Regulation of Immune Homeostasis

Allolithocholic acid, specifically its variant isoallolithocholic acid (isoalloLCA), plays a significant role in regulating immune homeostasis. It enhances the differentiation of anti-inflammatory regulatory T cells (Treg cells). This is achieved through the facilitation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3). This discovery suggests the potential of isoalloLCA in maintaining immune homeostasis, especially in conditions like inflammatory bowel diseases where its levels are significantly reduced (Li et al., 2021).

2. Microbiome-Driven Immune Modulation

IsoalloLCA is synthesized by gut bacteria from 3-oxolithocholic acid. Research has identified specific gut bacteria in the Bacteroidetes phylum responsible for this conversion. This metabolite and its bacterial producers are crucial in modulating the immune system, especially in the gut. The interaction between these bacteria, isoalloLCA, and the immune system highlights the importance of the microbiome in health and disease management (Li et al., 2021).

Safety And Hazards

Allolithocholic acid is intended to be used only for scientific research and development . It is not for use in humans or animals .

properties

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-NWFSOSCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415285
Record name AC1NR32F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allolithocholic acid

CAS RN

2276-94-0
Record name (3α,5α)-3-Hydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NR32F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allolithocholic acid
Reactant of Route 2
Allolithocholic acid
Reactant of Route 3
Allolithocholic acid
Reactant of Route 4
Allolithocholic acid
Reactant of Route 5
Allolithocholic acid
Reactant of Route 6
Allolithocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.